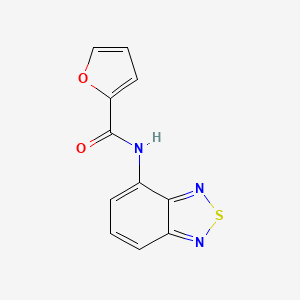

![molecular formula C13H12N6 B5606740 2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5606740.png)

2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

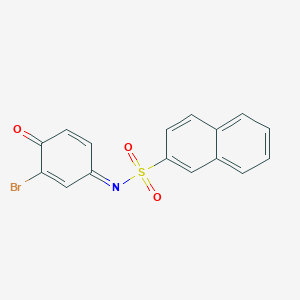

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives, including compounds with structures similar to 2-amino-1-(2-aminoethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile, involves complex reactions that often yield polarized dipolar chromophores with a CN group and a cyclic tertiary amino group at opposite termini. These molecules exhibit intense emission and solvatofluorochromism, suitable for bioimaging applications (Łukasz G. Łukasiewicz et al., 2016). The synthesis also involves iron-catalyzed oxidative coupling from unactivated methyl arene, leading to various pyrrolo[1,2-α]quinoxalines (Jiwon Ahn et al., 2021).

Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-b]quinoxaline derivatives is characterized by π-π interactions and solvatofluorochromism, influenced by the spatial arrangement of the CN group and the electron-donor moiety. X-ray structural analysis reveals dimers and π-stacks in these compounds, contributing to their unique photophysical properties (Piotr Goszczycki et al., 2017).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, such as nucleophilic cyclization and dimerization, to produce novel pyrroloquinoxaline derivatives. The reactions demonstrate the versatility and reactivity of the pyrrolo[2,3-b]quinoxaline skeleton in forming complex heterocyclic structures (A. S. Tyaglivy et al., 2013).

Physical Properties Analysis

The physical properties of pyrrolo[2,3-b]quinoxaline derivatives, such as solubility and emission intensity, are significantly influenced by the molecular structure. The presence of solvatofluorochromism indicates their potential for high-resolution bioimaging, highlighting distinct tissue morphology in biological samples (Łukasz G. Łukasiewicz et al., 2016).

Chemical Properties Analysis

The chemical properties, including reactivity and the ability to undergo various reactions leading to novel structures, are key features of these compounds. Their behavior in reactions, such as the formation of enamines and subsequent cyclization to yield pyridoquinoxalines, showcases their potential in synthesizing complex molecular structures (A. S. Tyaglivy et al., 2013).

作用機序

Target of Action

Similar compounds such as 2-amino-3-cyano-4h-chromenes and pyrrolo[2,3-b]quinoxaline have been reported to exhibit interesting potential pharmacological properties.

Mode of Action

It has been suggested that pyrrolo[2,3-b]quinoxaline with a 2-(2-aminoethyl)pyridine chain acts as a selective dual emissive intramolecular charge transfer (ict) receptor for zinc ion in acetonitrile . This interaction results in aggregation-induced emission enhancement (AIEE) in the solid state due to the formation of inter- or intra-molecular hydrogen bonds and aromatic donor–acceptor interaction with H- or J-aggregation .

Biochemical Pathways

It is known that similar compounds can interact with various targets, receptors, or microorganisms , suggesting that they may influence a range of biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit cytotoxicity and antimicrobial activities , suggesting that this compound may have similar effects.

将来の方向性

特性

IUPAC Name |

2-amino-1-(2-aminoethyl)pyrrolo[3,2-b]quinoxaline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6/c14-5-6-19-12(16)8(7-15)11-13(19)18-10-4-2-1-3-9(10)17-11/h1-4H,5-6,14,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMJCTJYLTIDSOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C(=C(N(C3=N2)CCN)N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

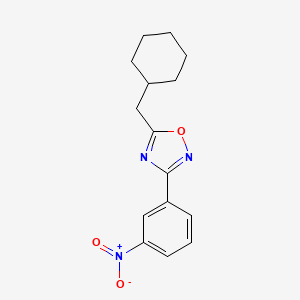

![(4aR*,7aS*)-1-benzyl-4-(2-methoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5606657.png)

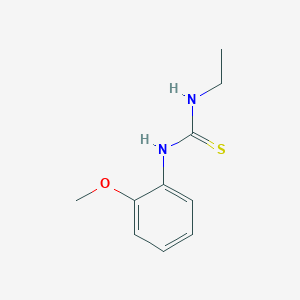

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1(2H)-yl]-N-phenylacetamide](/img/structure/B5606664.png)

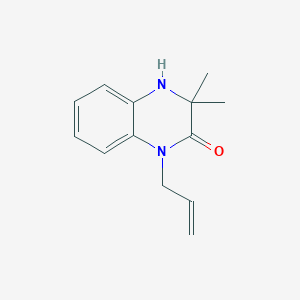

![3-methyl-6-[5-(tetrahydro-2H-pyran-2-yl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5606686.png)

![N-benzyl-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5606713.png)

![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-furamide](/img/structure/B5606720.png)

![methyl 4,5-dimethyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5606747.png)

![N-{1-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-methylpropanamide](/img/structure/B5606756.png)

![ethyl 4-({[(2-furylmethyl)thio]acetyl}amino)benzoate](/img/structure/B5606764.png)

![N-{(3S*,4R*)-1-[(5-acetyl-3-thienyl)acetyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide](/img/structure/B5606771.png)